1-Hexadecylmagnesium bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

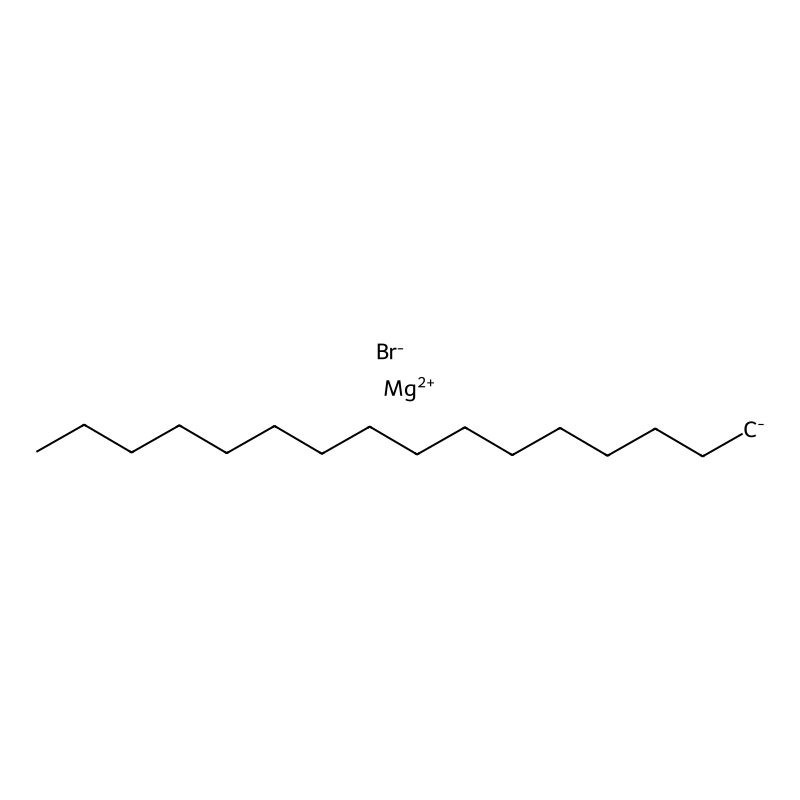

1-Hexadecylmagnesium bromide is an organomagnesium compound that belongs to the class of Grignard reagents. It consists of a hexadecyl group (a long-chain alkyl group) attached to a magnesium atom, which is also bonded to a bromine atom. This compound is notable for its hydrophobic characteristics due to the long hydrocarbon chain, making it useful in various organic synthesis applications, particularly in reactions involving nucleophilic additions.

The primary reactivity of 1-hexadecylmagnesium bromide stems from its nucleophilic nature. It can react with a wide range of electrophiles, including:

- Carbonyl Compounds: It can add to aldehydes and ketones, forming alcohols after hydrolysis.

- Esters: Reacting with esters can lead to tertiary alcohols.

- Carbon Dioxide: It can react with carbon dioxide to form carboxylic acids after hydrolysis.

- Halides: It may also participate in coupling reactions with alkyl halides.

These reactions are fundamental in the synthesis of various organic compounds and intermediates.

While 1-hexadecylmagnesium bromide itself may not have direct biological activity, the products formed from its reactions can exhibit various biological properties. For instance, alcohols synthesized from carbonyl compounds may have applications in pharmaceuticals or as bioactive compounds. Furthermore, the hydrophobic nature of this Grignard reagent allows for potential applications in drug delivery systems where solubility and permeability are crucial.

1-Hexadecylmagnesium bromide can be synthesized through the following general method:

- Preparation of Hexadecyl Bromide: Hexadecyl bromide is prepared from hexadecanol and phosphorus tribromide or by reacting hexadecene with hydrogen bromide.

- Formation of Grignard Reagent: The hexadecyl bromide is then reacted with magnesium turnings in anhydrous ether or THF (tetrahydrofuran) under inert conditions (usually nitrogen or argon atmosphere).

This method ensures that moisture is excluded, as Grignard reagents are highly reactive towards water.

1-Hexadecylmagnesium bromide has several applications in organic synthesis, including:

- Synthesis of Long-Chain Alcohols: Used to produce alcohols that are important in surfactants and emulsifiers.

- Polymer Chemistry: Acts as a coupling agent in the formation of polymers.

- Organic Synthesis: Utilized in various synthetic pathways to introduce long-chain alkyl groups into molecules, enhancing their hydrophobic properties.

Several compounds share structural similarities with 1-hexadecylmagnesium bromide. Here are some comparable compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1-Octadecylmagnesium bromide | Grignard reagent | Longer chain (octadecyl) increases hydrophobicity. |

| 1-Dodecylmagnesium bromide | Grignard reagent | Medium chain length; used for similar applications. |

| Hexadecyltrimethylammonium bromide | Quaternary ammonium salt | Cationic surfactant; used in different applications like antimicrobial agents. |

| 1-Hexadecanol | Long-chain alcohol | Non-reactive; used as a lubricant and emollient. |

The uniqueness of 1-hexadecylmagnesium bromide lies in its reactivity as a Grignard reagent combined with its long hydrophobic chain, which allows it to function effectively in organic synthesis while also imparting unique properties to the products formed from its reactions.